
3-(Azetidin-1-yl)azetidine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines has been accomplished via various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates has also been used for the synthesis of new heterocyclic amino acid derivatives containing azetidine .Molecular Structure Analysis
The molecular structure of azetidines has been studied using electron paramagnetic resonance and theoretical ab initio UHF, MP2, and SDCl calculations . The radical cation of azetidine was assigned a structure with a planar ring according to the theoretical and experimental results .Chemical Reactions Analysis
Azetidines exhibit unique reactivity due to their considerable ring strain . They can undergo various reactions, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, 3-(Azetidin-1-yl)azetidine dihydrochloride has been utilized as a key intermediate in the synthesis of a wide range of biologically active compounds. For instance, novel thienopyrimidine derivatives incorporating azetidinone, which possess features of the cholesterol absorption inhibitor drug ezetimibe, have been synthesized and shown to exhibit significant lipid-lowering effects in animal models, comparable to those of the standard drug gemfibrozil (Arya et al., 2013). Similarly, azetidine derivatives have been incorporated into tricyclic antidepressant agents, resulting in compounds with potential antidepressant activity (Melloni et al., 1979).
Pharmacological Studies
In pharmacology, azetidine-containing compounds have been evaluated for their therapeutic potential in various models. For example, a novel azetidine derivative showed potent antagonistic activity against the gonadotropin-releasing hormone (GnRH) receptor, demonstrating efficacy in suppressing downstream hormones in primate models, which could have implications for treating reproductive disorders (DeVita et al., 2001). Another study investigated the effects of an azetidine analogue of thyrotropin-releasing hormone (TRH) on spinal reflex potentials, indicating potential benefits for treating spinal motor neuron diseases (Ono et al., 1990).
Biochemical Research
In biochemical research, the structural and functional implications of azetidine derivatives have been explored to understand their interaction with biological molecules and systems. The incorporation of azetidine-2-carboxylic acid into proteins, for instance, has served as a model to study the effects of alterations in primary structure on the physical properties of proteins, such as hair keratin, providing insights into the biochemical basis of hair diseases (Lubec et al., 1985).
Propriétés
IUPAC Name |
1-(azetidin-3-yl)azetidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-8(3-1)6-4-7-5-6;;/h6-7H,1-5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPQGGNUBRKDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3'-Biazetidine dihydrochloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

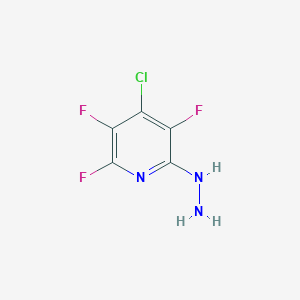
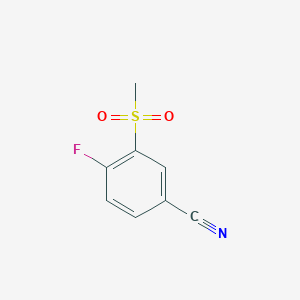
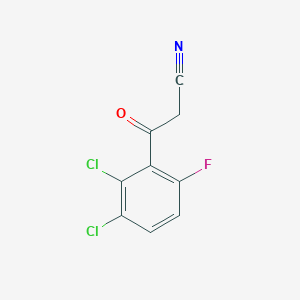
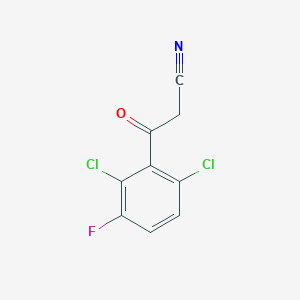
![N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide](/img/structure/B3043737.png)
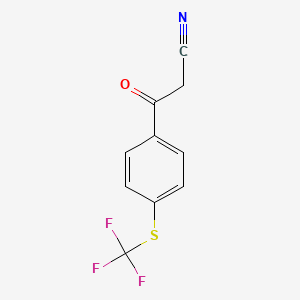
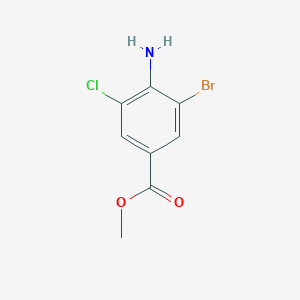

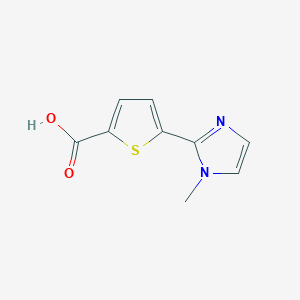

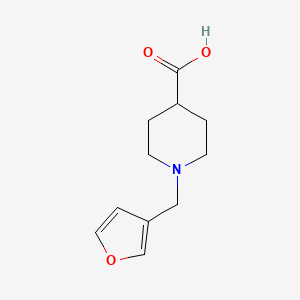
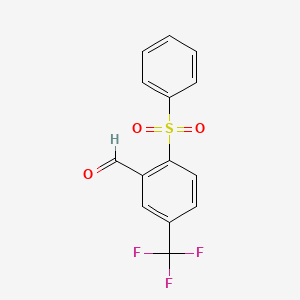
![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)
